2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 270.76 g/mol. It is classified as a pyrimidine derivative, which is significant in medicinal chemistry due to its potential therapeutic applications. The compound is identified by the CAS number 1803600-58-9 and has garnered interest for its biological activities, particularly in the field of drug development.
This compound is sourced from various chemical suppliers and research institutions, where it is often used in laboratory settings for research purposes. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structure. Pyrimidines are known for their role in nucleic acids and have been extensively studied for their pharmacological properties.
The synthesis of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can be achieved through several methods, typically involving multi-step organic synthesis techniques. A common approach includes:
The synthesis may require specific reagents and conditions, such as temperature control and an inert atmosphere to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to purify and confirm the structure of the synthesized compound.
The molecular structure of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride features a pyrimidine ring substituted at one position with a pyrrolidine group and another with a morpholine group. This unique arrangement contributes to its potential biological activity.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to understand its interactions at a molecular level.
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can participate in various chemical reactions typical for amines and heterocycles, including:
Reactivity studies may involve examining how this compound interacts with different electrophiles or acids under controlled conditions to elucidate its potential pathways in biological systems.
The mechanism of action for 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride is not fully characterized but is hypothesized to involve:
Data supporting these mechanisms would typically come from pharmacological studies assessing its effects on cell lines or animal models.
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
The compound exhibits properties common to amines and heterocycles, such as:
Relevant data regarding stability under various conditions (e.g., temperature, pH) would be essential for practical applications.
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride has potential applications in:
Heterocyclic compounds constitute >85% of clinically approved drugs, with nitrogen-containing scaffolds like pyrimidine, morpholine, and pyrrolidine being particularly prevalent due to their structural diversity and biomimetic properties [3] [7]. These rings serve as privileged pharmacophores capable of forming critical hydrogen bonds, dipole interactions, and hydrophobic contacts with biological targets. The compound 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride exemplifies a strategic hybridization of three key heterocycles: a pyrimidine ring (six-membered diazine), morpholine (six-membered O,N-heterocycle), and pyrrolidine (five-membered saturated N-heterocycle). This architecture merges the π-electron deficiency of pyrimidine with the conformational flexibility of saturated N-heterocycles, enabling optimized target engagement and pharmacokinetic properties [1] [2] [7].
Pyrimidine-morpholine hybrids represent an emerging class of bioactive molecules with demonstrated efficacy against neurologically and oncologically relevant targets. The molecular framework combines the hydrogen-bonding capability of pyrimidine with the solubility-enhancing properties of morpholine, resulting in improved drug-likeness.
These hybrids are typically synthesized via palladium-catalyzed cross-coupling reactions, enabling efficient structural diversification. A key route involves Suzuki-Miyaura coupling between 4-chloro-2-(pyrrolidin-1-yl)pyrimidine and morpholine boronic acid derivatives, followed by hydrochloride salt formation [1] [4]. This method offers exceptional functional group tolerance, allowing incorporation of electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) at the pyrimidine 4- or 5-positions. Computational studies indicate that such modifications tune the electron density of the pyrimidine ring, directly influencing π-π stacking interactions with aromatic residues in target proteins [1] [4].
Pyrimidine-morpholine hybrids exhibit multitarget polypharmacology, with notable activity against:
Table 1: Structural Features and Biological Activities of Representative Pyrimidine-Morpholine Hybrids
Compound | Pyrimidine Substituent | Biological Target | Potency (IC₅₀/KD) | Key Interactions |
---|---|---|---|---|
5h [1] | meta-Tolyl | AChE | 0.43 ± 0.42 µM | H-bonding with catalytic triad, π-π stacking |
5h [1] | meta-Tolyl | BuChE | 2.5 ± 0.04 µM | Hydrophobic pocket occupancy |
2c [4] | 4-Cyano | EGFR | -8.1 kcal/mol (docking) | H-bonding, π-cation with Lys721 |
2c [4] | 4-Cyano | A549 cells | 17.2 ±1.01 µM | N/A |
Unsubstituted [7] | H | Reference | >50 µM (A549) | Baseline activity |
The morpholine moiety significantly enhances water solubility and blood-brain barrier permeability due to its high polar surface area (PSA ≈ 16.5 Ų) and moderate Log P (predicted ≈0.5-1.5). ADME studies of analogs indicate improved metabolic stability over non-hybridized pyrimidines, attributed to morpholine’s resistance to oxidative metabolism [1] [7]. Quantum mechanical calculations (density functional theory) reveal that electron-withdrawing pyrimidine substituents lower the HOMO-LUMO energy gap (ΔE ≈ 4.5 eV), enhancing reactivity and target binding [4].
The pyrrolidine ring in this hybrid compound provides critical 3D structural diversity and stereochemical control, differentiating it from flat aromatic scaffolds.
Pyrrolidine’s saturated nature confers significant advantages:
Table 2: Comparative Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole | Cyclopentane | Significance |
---|---|---|---|---|
Dipole Moment (D) | 1.41 | 2.93 | 0.07 | Enhanced solvation |
Log P | 0.46 | 0.75 | 3.00 | Balanced lipophilicity |
PSA (Ų) | 16.5 | 14.0 | 0 | Improved solubility |
H-bond Donors | 1.0 | 1.0 | 0 | Target engagement |
Chiral Centers | Up to 4 | 0 | 0 | Stereoselective binding |
Pyrrolidine substitutions enhance bioactivity through:
Notably, pyrrolidine-containing NSAID derivatives exhibit dual COX-2/LOX inhibition (e.g., Licofelone analogs), reducing gastrointestinal toxicity by balancing eicosanoid pathways [9]. In CNS targets, the scaffold’s flexibility accommodates conformational shifts in G-protein-coupled receptors during activation [2] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: